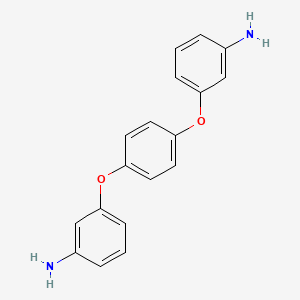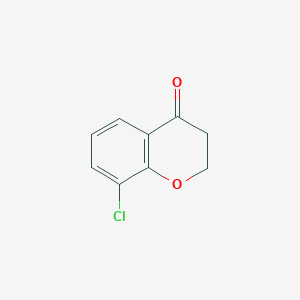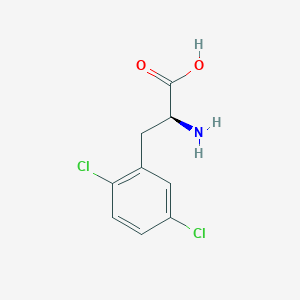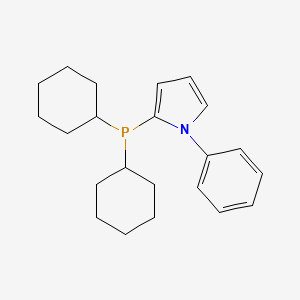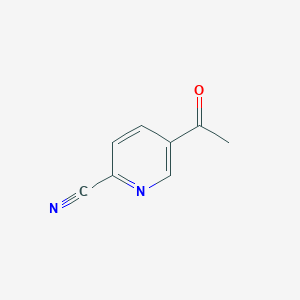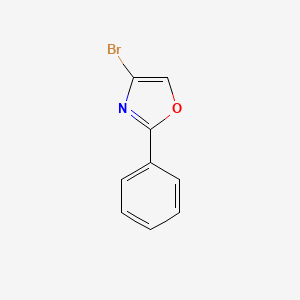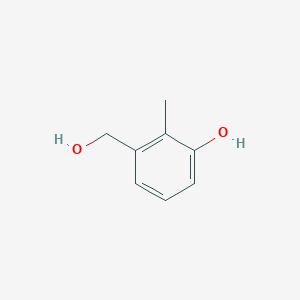
3-(Hydroxymethyl)-2-methylphenol
Übersicht
Beschreibung
The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .
Synthesis Analysis
Hydroxymethylation is a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials, such as alkanes and aromatic acidic compounds . Protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of compounds like 3-(Hydroxymethyl)-2-methylphenol .
Molecular Structure Analysis
The molecular structure of a compound can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its specific structure and functional groups. For example, the hydroxymethyl group can participate in various reactions due to its alcohol functionality .
Physical And Chemical Properties Analysis
Physical properties include characteristics such as color, density, hardness, and melting and boiling points . The addition of a hydroxymethyl group can lead to changes in these properties .
Wissenschaftliche Forschungsanwendungen
Formation and Dissociation of Solute-Solvent Complexes
A study by Zheng et al. (2006) explored the complex formation between 2-Methoxyphenol solutes and toluene solvent molecules, highlighting the role of intra- and intermolecular hydrogen bonding in solute-solvent interactions. The research demonstrated the dynamic nature of these complexes and their relevance in understanding solvent effects on chemical reactions and molecular dynamics Zheng et al., 2006.
Environmental Monitoring and Analysis
Wang et al. (2004) conducted a study focusing on the interactions between various phenols, including 2-hydroxyphenol, and ions in the context of selected ion flow tube mass spectrometry (SIFT-MS) and proton transfer reaction mass spectrometry (PTR-MS). This research is critical for environmental monitoring, particularly in detecting and analyzing air pollutants Wang et al., 2004.
Antioxidant Activity and Chemical Stability
Amorati et al. (2003) investigated the antioxidant activity of bisphenols, focusing on the role of intramolecular hydrogen bonding in enhancing their antioxidant properties. This study is significant for developing more effective antioxidants in pharmaceuticals and materials science Amorati et al., 2003.
Antibacterial Applications
Research by Xu et al. (2003) on bromophenols from the marine red alga Rhodomela confervoides, including derivatives of 3-(Hydroxymethyl)-2-methylphenol, demonstrated significant antibacterial activity. Such compounds have potential applications in developing new antibacterial agents and exploring marine natural products for pharmaceutical use Xu et al., 2003.
Nanoparticle Synthesis and Applications
Lee and Park (2011) showcased the use of hydroxyphenol compounds in the synthesis of gold nanoparticles with diverse morphological characteristics. This research underscores the utility of phenolic compounds in nanotechnology, particularly in the green synthesis of nanoparticles with potential applications in electronics, catalysis, and biomedicine Lee and Park, 2011.
Wirkmechanismus
Target of Action
It is known that similar compounds are often involved in reactions such as the suzuki–miyaura coupling . This reaction involves the use of organoboron reagents, which are generally environmentally benign and can rapidly transmetalate with palladium (II) complexes .
Mode of Action
It can be inferred that similar compounds may participate in reactions via an sn1 pathway, especially when they are 2° and 3° benzylic halides . This is due to the resonance stabilization of the carbocation that forms during the reaction .
Biochemical Pathways
It is known that similar compounds, such as 3-hydroxy-3-methylglutaryl coenzyme a (hmg-coa), are involved in the mevalonate pathway . This pathway is responsible for the production of isoprenoids, a diverse class of over 30,000 biomolecules .
Pharmacokinetics
For instance, the free acid form of β-Hydroxy β-methylbutyric acid is more readily absorbed into the bloodstream and has a longer elimination half-life compared to its calcium salt form .
Result of Action
For instance, certain indole derivatives have demonstrated anticancer activity .
Action Environment
It is known that the success of similar reactions, such as the suzuki–miyaura coupling, arises from the exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Safety data sheets provide information on the safety and hazards of a compound. They include information on the compound’s classification, label elements, first-aid measures, firefighting measures, accidental release measures, handling and storage, exposure controls/personal protection, physical and chemical properties, stability and reactivity, toxicological information, ecological information, disposal considerations, transport information, regulatory information, and other information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-7(5-9)3-2-4-8(6)10/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFILMGCTBJAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516726 | |
| Record name | 3-(Hydroxymethyl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-2-methylphenol | |
CAS RN |
54874-26-9 | |
| Record name | 3-Hydroxy-2-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54874-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


